Cas no 898751-09-2 (3',5'-Dichloro-2-morpholinomethyl benzophenone)

3',5'-Dichloro-2-morpholinomethyl benzophenone is a specialized benzophenone derivative featuring dichloro and morpholinomethyl substituents, which enhance its reactivity and utility in synthetic chemistry. The dichloro groups contribute to electron-withdrawing effects, facilitating electrophilic substitution reactions, while the morpholinomethyl moiety offers a versatile handle for further functionalization. This compound is particularly valuable as an intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis, where its structural motifs enable precise modifications. Its stability under diverse reaction conditions and compatibility with common organic solvents make it a practical choice for complex multi-step syntheses. The compound's well-defined reactivity profile ensures reproducible results in research and industrial applications.
3',5'-Dichloro-2-morpholinomethyl benzophenone structure
898751-09-2 structure
Product name:3',5'-Dichloro-2-morpholinomethyl benzophenone
CAS No:898751-09-2
MF:C18H17Cl2NO2
MW:350.239083051682
MDL:MFCD03842445
CID:869847
PubChem ID:24725165

3',5'-Dichloro-2-morpholinomethyl benzophenone Chemical and Physical Properties

Names and Identifiers

    • (3,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
    • 3',5'-DICHLORO-2-MORPHOLINOMETHYL BENZOPHENONE
    • 3',5'-DICHLORO-2-MORPHOLINOMETHYLBENZOPHENONE
    • DTXSID90643561
    • 898751-09-2
    • MFCD03842445
    • (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
    • AKOS016020803
    • 3',5'-Dichloro-2-morpholinomethyl benzophenone
    • MDL: MFCD03842445
    • Inchi: InChI=1S/C18H17Cl2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
    • InChI Key: OVKVGFNBNNDWPT-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CN2CCOCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl

Computed Properties

  • Exact Mass: 349.06400
  • Monoisotopic Mass: 349.0636342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.302
  • Boiling Point: 510.9°C at 760 mmHg
  • Flash Point: 262.8°C
  • Refractive Index: 1.603
  • PSA: 29.54000
  • LogP: 3.99450

3',5'-Dichloro-2-morpholinomethyl benzophenone Security Information

3',5'-Dichloro-2-morpholinomethyl benzophenone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3',5'-Dichloro-2-morpholinomethyl benzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB365178-1 g
3',5'-Dichloro-2-morpholinomethyl benzophenone, 97%; .
898751-09-2 97%
1g
€932.90 2023-04-26
Fluorochem
205153-5g
3',5'-Dichloro-2-morpholinomethyl benzophenone
898751-09-2 97%
5g
£2025.00 2022-03-01
Fluorochem
205153-1g
3',5'-Dichloro-2-morpholinomethyl benzophenone
898751-09-2 97%
1g
£540.00 2022-03-01
Ambeed
A225610-1g
3',5'-Dichloro-2-morpholinomethyl benzophenone
898751-09-2 95+%
1g
$437.0 2024-08-02
A2B Chem LLC
AH89811-1g
3',5'-Dichloro-2-morpholinomethyl benzophenone
898751-09-2 97%
1g
$644.00 2024-04-19
abcr
AB365178-2 g
3',5'-Dichloro-2-morpholinomethyl benzophenone, 97%; .
898751-09-2 97%
2g
€1677.00 2023-04-26
abcr
AB365178-1g
3',5'-Dichloro-2-morpholinomethyl benzophenone, 97%; .
898751-09-2 97%
1g
€932.90 2025-02-17
TRC
D096775-250mg
3',5'-Dichloro-2-morpholinomethyl benzophenone
898751-09-2
250mg
$ 440.00 2022-06-06
A2B Chem LLC
AH89811-2g
3',5'-Dichloro-2-morpholinomethyl benzophenone
898751-09-2 97%
2g
$1169.00 2024-04-19
abcr
AB365178-2g
3',5'-Dichloro-2-morpholinomethyl benzophenone, 97%; .
898751-09-2 97%
2g
€1677.00 2025-02-17

3',5'-Dichloro-2-morpholinomethyl benzophenone Related Literature

Additional information on 3',5'-Dichloro-2-morpholinomethyl benzophenone

Professional Introduction to 3',5'-Dichloro-2-morpholinomethyl benzophenone (CAS No. 898751-09-2)

3',5'-Dichloro-2-morpholinomethyl benzophenone, identified by its CAS number 898751-09-2, is a significant compound in the field of pharmaceutical chemistry and molecular biology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and morpholinomethyl substituents in its benzophenone backbone imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The benzophenone core is a well-known pharmacophore, frequently utilized in the synthesis of various bioactive molecules. Its aromatic system provides a stable platform for further functionalization, while the morpholinomethyl group introduces a nitrogen-rich moiety that can enhance solubility and binding affinity. The dichloro substitution pattern at the 3' and 5' positions further modifies the electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. Studies have demonstrated that benzophenone derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of substituents in 3',5'-Dichloro-2-morpholinomethyl benzophenone may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel molecules with enhanced efficacy and reduced toxicity. For instance, modifications to the morpholinomethyl group have been shown to improve metabolic stability and reduce off-target effects. These findings highlight the importance of fine-tuning molecular structure to optimize pharmacological outcomes.

The synthesis of 3',5'-Dichloro-2-morpholinomethyl benzophenone involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired framework efficiently. These techniques not only improve yield but also allow for greater customization of the molecule's properties.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like this one. Molecular modeling studies can predict how different substituents will influence biological activity, enabling researchers to design molecules with specific target interactions. This approach has been particularly valuable in identifying lead compounds for drug development pipelines.

The role of this compound in therapeutic applications extends beyond its use as an intermediate. Preliminary studies suggest that it may interact with enzymes and receptors involved in disease pathways, offering potential therapeutic benefits. For example, its ability to modulate certain signaling cascades could make it useful in treating neurological disorders or chronic inflammatory conditions.

The chemical stability and handling requirements of 3',5'-Dichloro-2-morpholinomethyl benzophenone are critical considerations in both laboratory and industrial settings. Proper storage conditions, such as temperature control and inert atmosphere preservation, are necessary to maintain its integrity. These practices ensure that the compound remains suitable for downstream applications without degradation.

Ethical considerations also play a significant role in the development and use of such compounds. Responsible research practices emphasize transparency in methodology and adherence to regulatory guidelines to ensure safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing knowledge while maintaining ethical standards.

The future prospects for this compound are promising, with ongoing research exploring new synthetic routes and biological applications. Innovations in drug delivery systems may further enhance its therapeutic potential by improving bioavailability and targeted action. As our understanding of molecular interactions continues to evolve, compounds like 3',5'-Dichloro-2-morpholinomethyl benzophenone are likely to play a crucial role in next-generation therapeutics.

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